5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H7N3O.
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of this compound with its targets.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption , which could potentially impact its bioavailability.
Action Environment
It’s known that the compound should be stored in a refrigerator , suggesting that temperature could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . This interaction can affect the metabolic pathways and the pharmacokinetics of co-administered drugs. Additionally, this compound can form hydrogen bonds with proteins, potentially altering their conformation and activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CYP1A2 can lead to changes in the expression of genes involved in drug metabolism . Furthermore, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of CYP1A2, inhibiting its enzymatic activity . This inhibition can lead to an accumulation of substrates that are normally metabolized by CYP1A2, resulting in altered metabolic profiles. Additionally, the compound’s ability to form hydrogen bonds with proteins can induce conformational changes, affecting their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under refrigerated conditions but may degrade over time at room temperature . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained inhibition of CYP1A2 and other metabolic enzymes, potentially resulting in cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily act as an enzyme inhibitor . At higher doses, it can cause adverse effects, including toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a significant increase in enzyme inhibition and subsequent metabolic alterations.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to drug metabolism. It interacts with enzymes such as CYP1A2, influencing the metabolic flux and levels of metabolites . This interaction can affect the clearance and bioavailability of co-administered drugs, highlighting the importance of understanding its role in metabolic pathways for drug development and therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s lipophilicity and ability to form hydrogen bonds play a crucial role in its transport and distribution, influencing its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with an aldehyde under specific conditions. One common method is the one-pot three-component condensation reaction of 2-aminopyridines, aldehydes, and isocyanides under solvent-free mechanochemical ball-milling conditions . This method provides good to excellent yields at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the one-pot three-component condensation reaction suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives such as alcohols.
- Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but different functional groups.
Imidazo[4,5-b]pyridine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific functional groups, which provide distinct reactivity and potential for derivatization. Its amino and aldehyde groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLBOJCLFBZXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303834 | |
Record name | 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35220-26-9 | |
Record name | 5-Aminoimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35220-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 162500 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035220269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35220-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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